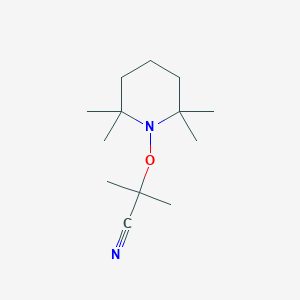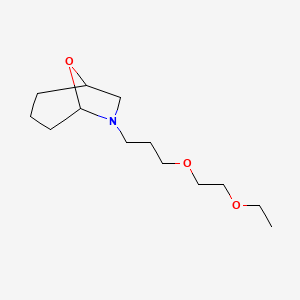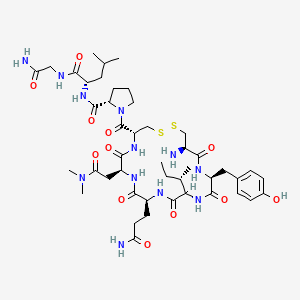
alpha-Allyl-alpha-benzyl-2-pyridineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a pyridine ring, an allyl group, and a benzyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Allyl-alpha-benzyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Allyl-alpha-benzyl-2-pyridineacetamide can undergo oxidation reactions, particularly at the benzylic and allylic positions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylic and benzylic positions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, nucleophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic and allylic positions.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyridineacetamides with various functional groups.
Scientific Research Applications
Chemistry: alpha-Allyl-alpha-benzyl-2-pyridineacetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research. It may exhibit activity against certain biological targets, making it useful in the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of alpha-Allyl-alpha-benzyl-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl and benzyl groups allows for interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: Unique due to the presence of both allyl and benzyl groups.
alpha-Allyl-2-pyridineacetamide: Lacks the benzyl group, which may affect its reactivity and binding properties.
alpha-Benzyl-2-pyridineacetamide: Lacks the allyl group, which may influence its chemical behavior and applications.
Uniqueness: this compound stands out due to its dual substitution pattern, which provides a unique combination of reactivity and binding affinity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
71824-56-1 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-benzyl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C17H18N2O/c1-2-11-17(16(18)20,15-10-6-7-12-19-15)13-14-8-4-3-5-9-14/h2-10,12H,1,11,13H2,(H2,18,20) |
InChI Key |
PICAYDVRQNHNDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



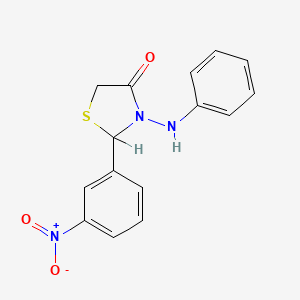

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

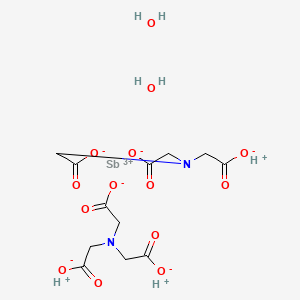
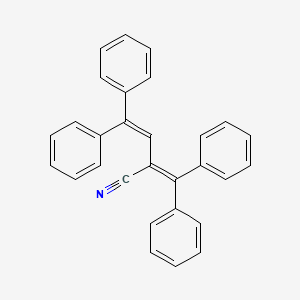
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
